Superior Gastroduodenal Tolerability of Flosulide vs. Naproxen: Direct Endoscopic Evidence in Osteoarthritis Patients
Flosulide demonstrates significantly lower gastroduodenal mucosal injury than the non-selective NSAID naproxen in a randomized, double-blind, crossover study of 19 osteoarthritis patients. After 2 weeks of treatment (flosulide 20 mg b.i.d. vs. naproxen 500 mg b.i.d.), endoscopic evaluation using the Lanza scale (grades 0-4) revealed substantially less damage with flosulide [1].
| Evidence Dimension | Gastroduodenal mucosal injury |
|---|---|
| Target Compound Data | Lanza score 0.58; 68% patients with no stomach damage |
| Comparator Or Baseline | Naproxen: Lanza score 1.47; 37% patients with no stomach damage |
| Quantified Difference | Lanza score reduction of 0.89 points (P < 0.001); odds ratio 84.4 (95% CI: 1.45-4908) favoring flosulide |
| Conditions | Randomized, double-blind, crossover endoscopy study; 19 osteoarthritis patients; 2-week treatment periods; flosulide 20 mg b.i.d., naproxen 500 mg b.i.d. |
Why This Matters
This direct endoscopic comparison provides level I evidence that flosulide confers substantially reduced gastrointestinal risk versus a standard non-selective NSAID, a critical differentiator for studies requiring minimal gastric confounding.
- [1] Bjarnason I, Macpherson A, Rotman H, Schupp J, Hayllar J. A randomized, double-blind, crossover comparative endoscopy study on the gastroduodenal tolerability of a highly specific cyclooxygenase-2 inhibitor, flosulide, and naproxen. Scand J Gastroenterol. 1997 Feb;32(2):126-30. View Source
